Methyl 3-iodo-4-(trifluoromethoxy)benzoate
Description
Methyl 3-iodo-4-(trifluoromethoxy)benzoate (CAS: 1131614-65-7) is a halogenated aromatic ester with the molecular formula C₉H₆F₃IO₃ and a molecular weight of 346.042 g/mol . Its structure features an iodine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzoate ring. This compound is used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing properties of the trifluoromethoxy group and the reactivity of the iodine substituent in cross-coupling reactions .
Properties
IUPAC Name |
methyl 3-iodo-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-7(6(13)4-5)16-9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJYOSXXLIZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661082 | |
| Record name | Methyl 3-iodo-4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-65-7 | |
| Record name | Methyl 3-iodo-4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodination of methyl 4-(trifluoromethoxy)benzoate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of methyl 3-iodo-4-(trifluoromethoxy)benzoate may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.
Major Products Formed
Substitution Reactions: Formation of 3-azido-4-(trifluoromethoxy)benzoate or 3-thio-4-(trifluoromethoxy)benzoate.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Reduction Reactions: Formation of methyl 3-hydro-4-(trifluoromethoxy)benzoate.
Scientific Research Applications
Methyl 3-iodo-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including inhibitors of specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-iodo-4-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to compounds that inhibit enzyme activity or modulate receptor function. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting molecules, improving their pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzoates
Methyl 3-iodo-4-(trifluoromethyl)benzoate (CAS: 1197357-94-0)
- Molecular Formula : C₉H₆F₃IO₂
- Molecular Weight : 330.04 g/mol
- Key Differences : Replaces the -OCF₃ group with a -CF₃ group. The absence of the oxygen atom reduces polarity and may lower solubility in polar solvents. This analog is discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
Methyl 3-bromo-4-(trifluoromethoxy)benzoate (CAS: 1131594-45-0)
- Molecular Formula : C₉H₆BrF₃O₃
- Molecular Weight : 299.05 g/mol
- Key Differences : Bromine replaces iodine. Brominated analogs are less reactive in Suzuki-Miyaura couplings but are easier to handle due to lower molecular weight. Purity is reported at 95% .
Trifluoromethoxy-Substituted Benzoates
Methyl 3-(trifluoromethoxy)benzoate (CAS: 148438-00-0)
- Molecular Formula : C₉H₇F₃O₃
- Molecular Weight : 220.15 g/mol
- Key Differences : Lacks the iodine substituent. Simpler structure with lower molecular weight, often used as a precursor for introducing -OCF₃ groups in drug discovery .
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (CAS: 457097-93-7)
- Molecular Formula: C₁₁H₁₀F₃NO₄
- Molecular Weight : 277.20 g/mol
- Key Differences: Contains an acetamido group at the 4-position.
Key Research Findings
- Trifluoromethoxy Group Impact : The -OCF₃ group enhances metabolic stability and lipophilicity, critical for CNS-active drugs. However, its ortho-substitution (as in this compound) can sterically hinder reactions compared to para-substituted analogs .
- Iodine Reactivity: The iodine atom enables participation in palladium-catalyzed cross-coupling reactions, a feature absent in brominated or non-halogenated analogs .
Biological Activity
Methyl 3-iodo-4-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethoxy group and an iodine atom attached to a benzoate structure. The molecular formula is , and it has a molecular weight of approximately 356.07 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its interaction with biological membranes, while the iodine atom contributes to its reactivity through halogen bonding.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group can engage in hydrogen bonding, while the iodine atom enhances the compound's binding affinity through halogen interactions. These interactions may modulate enzyme activity or receptor functions, which is crucial for its potential use in drug development.
Applications in Biological Research
This compound has been employed in various research contexts:
- Enzyme Inhibition Studies : It is utilized to investigate enzyme-ligand interactions, providing insights into the inhibition mechanisms that can be harnessed for therapeutic purposes.
- Cancer Research : Preliminary studies suggest that this compound may have applications in developing drugs targeting cancer pathways due to its ability to influence cellular mechanisms.
- Inflammatory Disease Models : Research indicates potential anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-bromo-4-(trifluoromethoxy)benzoate | Bromine instead of iodine, affecting reactivity | |
| Methyl 3-chloro-4-(trifluoromethoxy)benzoate | Chlorine substitution, lower polarizability | |
| Methyl 4-iodo-2-(trifluoromethyl)benzoate | Different position of iodine affecting properties |
This table illustrates how the iodine atom's larger size and higher polarizability enhance reactivity compared to bromine or chlorine analogs.
Case Studies and Research Findings
- Enzyme Interaction Studies : A study focused on enzyme inhibition demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity was assessed using various biochemical assays, showing significant inhibition at micromolar concentrations.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that the compound induced apoptosis through modulation of signaling pathways associated with cell survival and proliferation. This suggests potential as a lead compound for anticancer drug development .
- Anti-inflammatory Activity : Research indicated that treatment with this compound reduced pro-inflammatory cytokines in animal models. This effect was quantified through ELISA assays measuring TNF-α and IL-6 levels in serum samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
